molecular formula C17H20N4O2 B6797802 N-(2-methoxypyrimidin-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide

N-(2-methoxypyrimidin-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide

Cat. No.: B6797802
M. Wt: 312.37 g/mol
InChI Key: KVFIOPJHDQXINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxypyrimidin-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide is a complex organic compound that features a benzazocine core structure

Properties

IUPAC Name

N-(2-methoxypyrimidin-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-23-16-18-10-8-15(19-16)20-17(22)21-11-4-7-13-5-2-3-6-14(13)9-12-21/h2-3,5-6,8,10H,4,7,9,11-12H2,1H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFIOPJHDQXINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)NC(=O)N2CCCC3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzazocine core, followed by the introduction of the pyrimidinyl and carboxamide groups. Key steps may include:

    Formation of the Benzazocine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidinyl Group: This step often involves nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2-methoxypyrimidin-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(2-methoxypyrimidin-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Piperidine derivatives

Uniqueness

N-(2-methoxypyrimidin-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide is unique due to its specific structural features, such as the combination of a benzazocine core with a pyrimidinyl group. This structural uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.